molecular formula C19H18N4O B3012379 1-(2-(1H-indol-1-yl)ethyl)-3-(1H-indol-3-yl)urea CAS No. 899946-92-0

1-(2-(1H-indol-1-yl)ethyl)-3-(1H-indol-3-yl)urea

Cat. No. B3012379
CAS RN: 899946-92-0
M. Wt: 318.38
InChI Key: BQEBQGCVTCUSCY-UHFFFAOYSA-N
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Description

The compound 1-(2-(1H-indol-1-yl)ethyl)-3-(1H-indol-3-yl)urea is a urea derivative that incorporates indole moieties. Indole is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring and is known for its presence in many natural products and pharmaceuticals. Urea derivatives are of significant interest in medicinal chemistry due to their potential biological activities.

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbodiimide. In the case of the compound , although the exact synthesis is not detailed in the provided papers, similar compounds have been synthesized by introducing various substituents to the urea core. For instance, paper describes the synthesis of a related compound where the indole moiety is attached to the urea nitrogen through an ethyl spacer. The synthesis involves standard techniques such as NMR and mass spectrometry for characterization.

Molecular Structure Analysis

The molecular structure of urea derivatives can be elucidated using techniques such as NMR, mass spectrometry, and X-ray crystallography. Paper provides an example where the structure of a similar compound was determined using single-crystal X-ray diffraction, revealing its crystalline form and confirming the molecular geometry.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, primarily due to the reactivity of the urea functional group. They can form hydrogen bonds and associate with other molecules, as discussed in paper , where the association of urea derivatives with other compounds was studied using NMR spectroscopy and quantum chemical calculations. The reactivity can be influenced by the substituents attached to the urea, as well as the nature of the interacting molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives like 1-(2-(1H-indol-1-yl)ethyl)-3-(1H-indol-3-yl)urea are influenced by their molecular structure. The presence of indole rings can contribute to the compound's hydrophobicity and its ability to interact with biological targets. The compound's solubility, melting point, and stability can be determined experimentally. In paper , the crystallographic analysis provides insights into the density and molecular packing of a similar compound, which can be related to its physical properties.

Relevant Case Studies

While the provided papers do not discuss case studies involving the exact compound , they do provide insights into the biological activities of similar compounds. For example, paper discusses the antiacetylcholinesterase activity of urea derivatives, which is relevant for the treatment of diseases like Alzheimer's. Paper evaluates the antihypertensive activity of related compounds in animal models. These studies highlight the potential therapeutic applications of urea derivatives with indole substituents.

Scientific Research Applications

Antitumor Activities

1-(2-(1H-indol-1-yl)ethyl)-3-(1H-indol-3-yl)urea exhibits potential antitumor activities. A study conducted by Hu et al. (2018) explored its synthesis and structure, revealing its crystalline form and interaction with the CDK4 protein, which is significant in cancer research (Hu et al., 2018).

Biological Activity Study

A related compound, N 2-[1-(2-Hydroxyphenyl)ethylidene]-N 2′-(1H-indol-3-ylmethylene)carbonic dihydrazide, has been studied for its biological activity. Saharin et al. (2008) investigated its crystal structure and noted its significance in biological activity studies (Saharin et al., 2008).

Urease Inhibition

The compound has also been explored for its role in inhibiting urease enzymes. Nazir et al. (2018) synthesized novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating significant urease inhibitory potential (Nazir et al., 2018).

Synthesis and Transformation

Research by Bobowski (1983) involved the synthesis of related compounds and their transformation into various derivatives. This work contributes to the understanding of the chemical properties and potential applications of these compounds (Bobowski, 1983).

Antimicrobial Activity

Several studies have focused on the synthesis and characterization of derivatives of this compound for antimicrobial activity. For instance, Prasad (2017) investigated substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazides for their antimicrobial properties (Prasad, 2017).

Pharmacological Screening

Research into the pharmacological properties of derivatives is also significant. Rubab et al. (2017) conducted pharmacological screening and computational analysis of certain acetohydrazides, demonstrating their potential as therapeutic agents (Rubab et al., 2017).

properties

IUPAC Name

1-(1H-indol-3-yl)-3-(2-indol-1-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-19(22-17-13-21-16-7-3-2-6-15(16)17)20-10-12-23-11-9-14-5-1-4-8-18(14)23/h1-9,11,13,21H,10,12H2,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEBQGCVTCUSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCNC(=O)NC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(1H-indol-1-yl)ethyl)-3-(1H-indol-3-yl)urea

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